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Introduction

Expansion Microscopy (ExM) is a powerful super-resolution imaging technique that achieves

nanoscale resolution on conventional fluorescence microscopes by physically expanding the

biological specimen.[1][2][3] This is accomplished by embedding the sample in a swellable

hydrogel, anchoring key biomolecules to the gel matrix, mechanically homogenizing the

sample, and then inducing isotropic expansion through dialysis in water.[4][5] While effective, a

significant challenge in many ExM protocols is the degradation of common fluorophores, such

as cyanine dyes (Cy3, Cy5), during the free-radical polymerization step of hydrogel formation,

leading to substantial signal loss.[6][7]

Sulfo-Cy5 azide is a water-soluble, bright, and photostable far-red fluorescent dye designed

for "click chemistry."[8][9][10] Its azide functional group allows for a highly specific and bio-

orthogonal covalent reaction with alkyne-modified molecules.[9][11] This property makes it an

excellent tool for the "Click-ExM" technique, a variant of ExM that enables the imaging of a

wide array of biomolecules beyond proteins and nucleic acids, including lipids, glycans, and

small molecules.[1][12][13] In Click-ExM, biomolecules are first metabolically labeled with an

alkyne-containing precursor. The alkyne group then serves as a handle for covalent attachment

of Sulfo-Cy5 azide. The dye-labeled biomolecule is subsequently anchored to the hydrogel for

expansion. This approach provides a versatile and robust method for super-resolution imaging

in various cell and tissue samples.[13]

Key Features and Advantages of Sulfo-Cy5 Azide for ExM:
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High Water Solubility: The sulfo- groups enhance hydrophilicity, making it ideal for labeling

biomolecules in aqueous environments without the need for organic co-solvents, which is

beneficial for preserving sensitive biological structures.[8][10][14]

Bio-orthogonal Reactivity: As a click chemistry reagent, it reacts specifically with alkyne

groups, ensuring targeted labeling with minimal off-target binding.[9][11]

Bright and Photostable: Sulfo-Cy5 is a bright fluorophore with high photostability, spectrally

similar to Alexa Fluor 647, making it well-suited for high-resolution imaging applications.[9]

[15]

Versatility: Enables the labeling of a broad range of alkyne-modified biomolecules,

expanding the scope of targets for ExM.[1][12]

Quantitative Data
Table 1: Properties of Sulfo-Cy5 Azide

Property Value Source

Excitation Maximum (Ex) ~646-648 nm [15][16]

Emission Maximum (Em) ~662-671 nm [15][16]

Molecular Weight ~833 g/mol [9][16]

Extinction Coefficient ~250,000-271,000 cm⁻¹M⁻¹ [10][16]

Solubility High in Water, DMSO, DMF [9][16]

Reactive Group Azide (-N₃) [11]

Reaction

Copper-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC),

Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC)

[9][11]

Table 2: Typical Performance Metrics in Expansion
Microscopy
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Parameter Typical Value Description Source

Linear Expansion

Factor
~4.0x - 4.5x

The linear increase in

sample size in one

dimension after

expansion in water.

[2][6]

Iterative ExM (iExM)

Factor
~20x

Achieved by

performing two

successive rounds of

expansion.

[4]

Effective Lateral

Resolution (proExM)
~70 nm

The resolution

achievable on a

conventional

microscope after

~4.5x expansion.

[3]

Effective Lateral

Resolution (iExM)
~25 nm

The resolution

achievable after ~20x

expansion.

[4]

Experimental Protocols
Protocol 1: Click-ExM for Alkyne-Labeled Biomolecules
with Sulfo-Cy5 Azide
This protocol is adapted from Click-ExM methodologies and describes the direct labeling of

alkyne-modified biomolecules in cultured cells.[1][12]

1. Metabolic Labeling of Cultured Cells

Culture cells on coverslips (e.g., coated with poly-D-lysine).

Add the desired alkyne-modified metabolic precursor to the culture medium (e.g., an alkyne-

modified amino acid, sugar, or lipid).

Incubate for a duration appropriate for the specific metabolic label to be incorporated (e.g.,

12-48 hours) at 37°C.
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2. Cell Fixation and Permeabilization

Wash cells three times with Phosphate-Buffered Saline (PBS).

Fix cells with a solution of 3% (w/v) formaldehyde and 0.1% (v/v) glutaraldehyde in PBS for

15 minutes at room temperature.

Wash three times with 100 mM glycine in PBS to quench unreacted aldehydes.

Permeabilize cells with 0.1% (w/v) saponin in PBS for 5 minutes.[12]

Wash three times with PBS.

3. Click Chemistry Labeling with Sulfo-Cy5 Azide

Prepare the click reaction buffer. For a Copper-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC) reaction, the solution should contain:

50 µM CuSO₄

250 µM THPTA (ligand to protect the sample and catalyze the reaction)
2.5 mM Sodium Ascorbate (reducing agent, add fresh)
20-50 µM Sulfo-Cy5 Azide in PBS.[17]

Incubate the fixed and permeabilized cells with the click reaction buffer for 15-30 minutes at

room temperature, protected from light.

Wash the cells thoroughly three times with PBS to remove unreacted components.

4. Anchoring to Gel

Prepare a 10 mg/mL stock solution of Acryloyl-X SE (AcX) in anhydrous DMSO.[2]

Dilute the AcX stock solution 1:100 in PBS to a final concentration of 0.1 mg/mL.

Incubate the labeled cells with the AcX solution for 2-3 hours at room temperature (or

overnight at 4°C).[2] This step crosslinks primary amines on proteins and other molecules to

the future hydrogel.
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Wash twice with PBS for 15 minutes each.

5. Gelation

Prepare the gelation solution on ice. A typical monomer solution consists of:

Sodium acrylate
Acrylamide
N,N′-Methylenebisacrylamide (BIS)
Sodium chloride in PBS.[2]

Assemble a gelation chamber using a slide and coverslips to create a sealed space for the

sample.

Add TEMED (catalyst) and freshly prepared APS (initiator) to the chilled monomer solution

and mix quickly.

Transfer the coverslip with cells into the chamber, add the complete gelling solution, and seal

it to prevent oxygen exposure.

Incubate the chamber at 37°C for 1-2 hours to allow for hydrogel polymerization.[7]

6. Digestion

Carefully extract the gel-embedded sample from the chamber.

Prepare the digestion buffer: Proteinase K (e.g., 8 units/mL) in a buffer containing Tris-HCl,

EDTA, and Triton X-100.

Incubate the gel in the digestion buffer overnight at 37°C. This step mechanically

homogenizes the sample, allowing for isotropic expansion.[2]

7. Expansion and Imaging

Remove the digestion buffer and wash the gel by placing it in a large volume of deionized

water.
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Replace the water several times over 1-2 hours until the gel fully expands. The gel should

become transparent and increase in size by approximately 4-4.5x.[2][6]

Carefully transfer the expanded gel to an imaging dish (e.g., a glass-bottom dish coated with

poly-D-lysine to aid adherence).

Image the sample using a conventional confocal or widefield microscope equipped with

appropriate lasers and filters for Cy5 (e.g., 640/647 nm excitation).

Diagrams and Workflows
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Click-ExM Experimental Workflow

Sample Preparation

Labeling & Anchoring

Expansion Process

1. Cell Culture & Metabolic Labeling
(Incorporate Alkyne Groups)

2. Fixation & Permeabilization

3. Click Chemistry Reaction
(Sulfo-Cy5 Azide + Alkyne)

4. AcX Treatment
(Anchoring to future gel)

5. Gelation
(Polymerize Hydrogel)

6. Digestion
(Proteinase K Treatment)

7. Expansion
(Dialysis in DI Water)

8. Imaging
(Confocal/Widefield Microscope)

Click to download full resolution via product page

Caption: A flowchart of the Click-ExM protocol using Sulfo-Cy5 azide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1450006?utm_src=pdf-body-img
https://www.benchchem.com/product/b1450006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CuAAC Click Chemistry Reaction

Alkyne-Modified
Biomolecule
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(from CuSO4 + Na Ascorbate)

Sulfo-Cy5 Azide
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Biomolecule
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Caption: The CuAAC reaction covalently links Sulfo-Cy5 azide to a biomolecule.
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Rationale for Click-ExM with Sulfo-Cy5 Azide

Expansion Microscopy (ExM)

Challenge:
Dye Degradation

Standard Dyes (e.g., Cy5)
Degraded during polymerization

 cause 

Solution:
Click-ExM

 addressed by 

Metabolic Labeling
(Introduce Alkynes)

 involves 

Outcome:
Versatile, High-Resolution Imaging

of Diverse Biomolecules

Sulfo-Cy5 Azide Labeling
(Bio-orthogonal & Robust)

 enables 

Click to download full resolution via product page

Caption: Logic diagram showing how Click-ExM overcomes dye degradation issues in ExM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1450006#sulfo-cy5-azide-in-expansion-microscopy-
exm-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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